4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide
Overview
Description
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Imidazole to Benzamide: The imidazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the aromatic ring under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation (e.g., palladium on carbon)
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Saturated imidazoline derivatives
Substitution: Nitro, halo derivatives
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide depends on its specific application. In medicinal chemistry, the imidazole ring can interact with metal ions or enzyme active sites, inhibiting their activity. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions . The methylsulfanyl group can modulate the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzamide group.
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)pyrazole: Similar structure but with a pyrazole ring instead of a benzamide group.
Uniqueness
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide is unique due to the combination of its imidazole ring, benzamide group, and methylsulfanyl substituent.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-23-17-5-3-2-4-16(17)20-18(22)15-8-6-14(7-9-15)12-21-11-10-19-13-21/h2-11,13H,12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHFWCORUVPIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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